molecular formula C21H20F3N5O2 B2966280 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 946356-10-1

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2966280
CAS No.: 946356-10-1
M. Wt: 431.419
InChI Key: ZDHYTHGSFJGNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a pyrimidine core substituted with ethoxy and methyl groups at positions 6 and 2, respectively. The pyrimidine is linked via an amino group to a phenyl ring, which is further connected to a urea moiety. The urea’s second aryl group is a 3-(trifluoromethyl)phenyl, a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrophobic interactions .

Properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c1-3-31-19-12-18(25-13(2)26-19)27-15-7-9-16(10-8-15)28-20(30)29-17-6-4-5-14(11-17)21(22,23)24/h4-12H,3H2,1-2H3,(H,25,26,27)(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHYTHGSFJGNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound with a molecular formula that suggests significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, which has been the focus of recent research.

Molecular Structure and Properties

The compound features a phenyl group attached to a urea functional group, which is further substituted with an ethoxy-2-methylpyrimidine moiety and a trifluoromethyl phenyl group. This configuration not only enhances its metabolic stability but also increases its binding affinity to biological targets compared to similar compounds with different halogen substitutions.

Property Value
Molecular FormulaC17H18F3N3O2
Molecular Weight442.5 g/mol
Key Functional GroupsUrea, Pyrimidine, Trifluoromethyl

The biological activity of this compound primarily involves its role as a potential inhibitor of specific enzymes and receptors, particularly kinases involved in various signaling pathways. It is hypothesized to bind selectively to the active sites of these proteins, thereby modulating their activity and influencing cellular processes.

Inhibition Studies

Research indicates that this compound may act as a selective kinase inhibitor. For instance, studies have shown that similar compounds exhibit IC50 values in the low nanomolar range against specific receptor tyrosine kinases (RTKs), suggesting that this compound could share similar potency.

Case Studies and Research Findings

  • Kinase Inhibition : A study examining small molecule kinase inhibitors highlighted that compounds structurally related to this compound showed significant inhibition against various kinases, including EGFR and others involved in cancer progression .
  • Cellular Assays : In vitro assays conducted on human cancer cell lines demonstrated that compounds with similar structural motifs exhibited anti-proliferative effects, indicating potential therapeutic applications in oncology .
  • Selectivity Profile : Comparative studies have indicated that the presence of the trifluoromethyl group enhances selectivity towards certain biological targets while reducing off-target effects, which is crucial for minimizing side effects in therapeutic applications .

Potential Applications

Given its biological activity, this compound is being investigated for:

  • Cancer Therapy : As a potential treatment for various cancers due to its ability to inhibit key signaling pathways.
  • Antiviral Activity : Preliminary studies suggest possible antiviral properties linked to its structural components .

Comparison with Similar Compounds

Research Findings and Implications

  • Trifluoromethylphenyl Group : Consistently improves binding affinity across analogs via hydrophobic and π-π interactions .
  • Pyrimidine vs. Thiazole : Pyrimidine cores generally exhibit better metabolic stability and kinase selectivity compared to thiazoles .
  • Synthetic Challenges : Morpholine and piperazine substituents (, e) reduce yields due to steric hindrance or side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.